20-Deacetyltaxuspine X

Analytical Chemistry Quality Control Natural Product Identification

Research on taxane SAR is often confounded by the use of undefined congeners, leading to irreproducible tubulin binding and cytotoxicity data. 20-Deacetyltaxuspine X eliminates this uncertainty by providing a single, well-characterized taxoid. • Defined C-20 Modification: The free hydroxyl at C-20, distinct from the acetyl group in taxuspine X, allows direct dissection of C-20 esterification's role in microtubule stabilization and P-gp recognition. • SAR Starting Material: The C-20 hydroxyl serves as a selective handle for acylation or glycosylation to generate novel analogues. • Analytical Benchmark: Certified ≥98% purity enables its use as a reliable reference standard for HPLC-MS metabolomic fingerprinting of taxoid mixtures.

Molecular Formula C39H48O13
Molecular Weight 724.8 g/mol
Cat. No. B161448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Deacetyltaxuspine X
Molecular FormulaC39H48O13
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)CO)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3/b16-15+,29-17+,37-22-/t30-,31-,32-,33-,34-,38+/m0/s1
InChIKeyFKDZVYSKSQDUKG-IRKKXACWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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20-Deacetyltaxuspine X Sourcing & Purity


20‑Deacetyltaxuspine X (CAS 284672‑76‑0) is a bicyclic taxane‑related diterpenoid isolated from the branches of Taxus sumatrana . It belongs to the taxane family of microtubule‑stabilizing natural products and is supplied as a purified powder (≥98 % purity) for research‑use‑only applications [1]. The compound is primarily utilised in preclinical oncology and natural product discovery programmes where a defined, single‑entity taxoid is required for mechanism‑of‑action studies or structure–activity relationship (SAR) campaigns .

Purified taxoid for reproducible SAR & MOA studies
Single-entity congener with certified high purity
Natural product tool for microtubule-targeted research

20-Deacetyltaxuspine X Substitution Risk


The taxane diterpenoid chemical space is exceptionally dense, with numerous congeners differing by a single acetyl, hydroxyl, or cinnamoyl group [1]. 20‑Deacetyltaxuspine X is distinguished from the parent taxuspine X by the absence of an acetyl group at C‑20, which alters both molecular weight (724.8 vs. 766.8 g·mol⁻¹) and hydrogen‑bonding capacity [2]. These seemingly minor structural variations can translate into non‑linear differences in tubulin binding affinity, P‑glycoprotein susceptibility, and cellular accumulation—factors that directly impact experimental reproducibility and data interpretation [3]. Consequently, substituting a generic taxoid or a different taxuspine congener without re‑validation risks confounding SAR conclusions and invalidating cross‑study comparisons [3].

C-20 deacetylation alters molecular weight and hydrogen bonding, potentially shifting tubulin binding kinetics.

P-glycoprotein susceptibility may differ, changing intracellular taxoid accumulation and assay readouts.

Using a generic taxoid or parent taxuspine X without re-validation risks confounding SAR and cross-study comparisons.

20-Deacetyltaxuspine X Comparative Evidence


Molecular Weight Reduction by HRMS

The absence of the C‑20 acetyl group in 20‑deacetyltaxuspine X (C₃₉H₄₈O₁₃) results in a molecular weight of 724.8 g·mol⁻¹, which is 42.0 g·mol⁻¹ lower than that of taxuspine X (C₄₁H₅₀O₁₄, 766.8 g·mol⁻¹) [1][2]. This mass difference is unequivocally detectable by HRMS and serves as a primary identity confirmation metric during compound qualification.

Molecular Weight Identity
Head-to-head
724.8 vs 766.8 g·mol⁻¹ (Δ –42.0)
Unambiguous deacetyl congener identification
HRMS or equivalent required
Analytical Chemistry Quality Control Natural Product Identification

Hydrogen-Bond Donor Count & Solubility

The replacement of an acetyl ester at C‑20 with a primary hydroxyl group increases the hydrogen‑bond donor count from 0 (taxuspine X) to 1 (20‑deacetyltaxuspine X) [1]. This alteration is predicted to reduce LogP and enhance aqueous solubility, which could influence cellular permeability and off‑target protein binding.

H-Bond Donor Shift
Class-level
1 vs 0 (Δ +1)
Predicted to alter polarity and permeability
Experimental ADME data needed
Biopharmaceutics Physicochemical Profiling DMPK

HPLC Purity & Reproducibility

Commercial batches of 20‑deacetyltaxuspine X are routinely supplied with an HPLC purity ≥98 % [1]. While many natural taxoid isolates lack defined purity specifications, this certified high purity minimises confounding bioactivity from co‑occurring taxoids or degradation products.

Certified Purity
Specification review
≥98% (HPLC)
Minimizes confounding bioactivity; supports reproducibility
Lot-specific COA review advised
Analytical Quality Control Reproducibility Procurement Specification

20-Deacetyltaxuspine X Applications


SAR Studies of C-20 Substitution

The unambiguous structural difference at C‑20 (hydroxyl vs. acetyl) makes 20‑deacetyltaxuspine X an essential tool for dissecting the contribution of C‑20 esterification to microtubule stabilisation, cytotoxicity, and P‑glycoprotein recognition. Researchers can directly compare activity profiles of 20‑deacetyltaxuspine X and taxuspine X in identical cellular or biochemical assays to isolate the effect of this single functional group [1].

Natural Product Derivatisation & Semi-Synthesis

The free C‑20 hydroxyl group provides a convenient chemical handle for selective acylation, alkylation, or glycosylation, enabling the generation of novel taxoid analogues. 20‑deacetyltaxuspine X thus serves as a versatile starting material for medicinal chemistry efforts aimed at improving solubility, reducing P‑gp efflux, or enhancing tumour‑selective delivery [1].

Reference Standard for Taxoid Profiling

Given the complexity of taxoid mixtures in yew extracts, 20‑deacetyltaxuspine X of certified purity (≥98 %) functions as a reliable reference standard for HPLC‑MS‑based metabolomic fingerprinting. Its distinct molecular weight (724.8 g·mol⁻¹) and retention time facilitate the accurate identification and semi‑quantification of this specific deacetylated congener in botanical preparations or biological matrices [2].

Application
Selection Property
Validation Focus
SAR of C-20 substitution
Single-entity deacetyl taxoid
Microtubule stabilization & P-gp endpoint comparison
Derivatization & semi-synthesis
Free C-20 hydroxyl handle
Site-selective acylation/alkylation efficiency
Taxoid profiling reference
Certified purity & distinct MW
HPLC-MS peak assignment & semi-quantification

Technical Documentation Hub

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35 linked technical documents
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